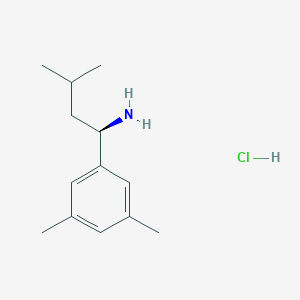
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group with two methyl substituents at the 3 and 5 positions, and an amine group attached to a butan-1-amine backbone with a methyl group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Bromination: : The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Grignard Reaction: : The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding tertiary alcohol.
Reduction: : The tertiary alcohol is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Acidification: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: : The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: : It can be used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a chiral ligand in catalysis, it may influence the stereochemistry of the reaction by coordinating to the metal center and inducing asymmetry. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as (R)-1-(3,5-dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-dimethylphenyl)propan-1-amine hydrochloride These compounds differ in the length of their alkyl chains, which can affect their reactivity and applications
List of Similar Compounds
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
(R)-1-(3,5-Dimethylphenyl)butan-1-amine hydrochloride
Propiedades
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBWXOLMYFURS-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














